N-(5-chloro-2-methoxyphenyl)-2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetamide
Description
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Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[[5-cyano-4-(3,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O5S/c1-30-18-7-5-14(24)9-17(18)26-22(29)12-33-23-16(11-25)15(10-21(28)27-23)13-4-6-19(31-2)20(8-13)32-3/h4-9,15H,10,12H2,1-3H3,(H,26,29)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYDSBYHZHSIDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC(=C(C=C3)OC)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by case studies and research findings.
Chemical Structure and Properties
The compound features several key structural components:
- A chloro-substituted methoxyphenyl moiety.
- A sulfanyl group linked to a dihydropyridine structure.
- A cyano group that may contribute to its reactivity and biological effects.
Molecular Formula
The molecular formula for this compound is .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related compounds have shown activity against various cancer cell lines, including breast and colon cancers.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT-116 (Colon) | 6.2 |
| Compound B | T47D (Breast) | 27.3 |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Neuroprotective Effects
Furthermore, the compound's structural features suggest potential neuroprotective effects. Similar derivatives have been shown to modulate neurotrophic factors and protect against excitotoxicity in neuronal cultures. For example, compounds with a dihydropyridine core have demonstrated the ability to inhibit glutamate-induced neurotoxicity by regulating calcium homeostasis in neurons.
The proposed mechanisms of action for this compound include:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit protein kinases involved in cell proliferation.
- Modulation of Apoptotic Pathways : The compound may activate or inhibit specific apoptotic pathways leading to cancer cell death.
Study 1: Anticancer Activity
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of the target compound and tested their efficacy against breast cancer cells. The most active derivative showed an IC50 value of 15 μM, indicating strong potential for further development as an anticancer agent.
Study 2: Neuroprotection
Another study focused on the neuroprotective properties of similar compounds in models of Alzheimer's disease. The results demonstrated that these compounds could significantly reduce amyloid-beta-induced cytotoxicity in neuronal cells, suggesting a promising avenue for treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
